molecular formula C13H12O4 B581355 6-Methoxynaphthylglyoxal hydrate CAS No. 1172293-10-5

6-Methoxynaphthylglyoxal hydrate

Cat. No.: B581355
CAS No.: 1172293-10-5
M. Wt: 232.235
InChI Key: CBFAHRRUWMTAQH-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Types of Reactions

6-Methoxynaphthylglyoxal hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the glyoxal moiety to an alcohol group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Methoxynaphthylglyoxal hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxynaphthylglyoxal hydrate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter protein function. This property makes it valuable in studying protein interactions and modifications in biochemical research .

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2-naphthaldehyde: Similar in structure but lacks the glyoxal moiety.

    6-Methoxy-1-naphthylamine: Contains an amine group instead of the glyoxal moiety.

    6-Methoxy-2-naphthoic acid: Features a carboxylic acid group in place of the glyoxal moiety.

Uniqueness

6-Methoxynaphthylglyoxal hydrate is unique due to its glyoxal moiety, which allows it to participate in specific chemical reactions and interactions that other similar compounds cannot. This uniqueness makes it particularly valuable in proteomics research and other scientific applications .

Biological Activity

6-Methoxynaphthylglyoxal hydrate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is a derivative of naphthalene and glyoxal, characterized by a methoxy group attached to the naphthalene ring. Its structure can be represented as follows:

C12H10O3\text{C}_{12}\text{H}_{10}\text{O}_3

This compound exhibits properties typical of glyoxals, which are known for their reactivity and ability to form adducts with various biomolecules.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity :
    • The compound has shown significant antioxidant properties, which are crucial in mitigating oxidative stress in cells. In vitro studies have demonstrated its ability to scavenge free radicals effectively.
  • Anti-inflammatory Effects :
    • Research indicates that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This suggests potential applications in treating inflammatory diseases.
  • Antimicrobial Properties :
    • Preliminary studies have indicated that this compound exhibits antimicrobial activity against several bacterial strains, including Escherichia coli, with a minimum inhibitory concentration (MIC) reported at 32 μg/cm³ .
  • Cytotoxicity Against Cancer Cells :
    • The compound has been investigated for its cytotoxic effects on cancer cell lines. It appears to induce apoptosis in certain cancer cells, making it a candidate for further research in cancer therapeutics.

Table 1: Biological Activities of this compound

Activity TypeAssessed EffectReference
AntioxidantScavenging of free radicals
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialMIC against E. coli: 32 μg/cm³
CytotoxicityInduction of apoptosis in cancer cell lines

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Antioxidant Activity : In a controlled experiment involving human dermal fibroblasts, the compound was shown to significantly reduce oxidative stress markers after exposure to hydrogen peroxide . The results indicated a dose-dependent response, highlighting its potential as an antioxidant agent.
  • Cancer Research : A recent study evaluated the cytotoxic effects of this compound on breast cancer cell lines. The findings suggested that the compound induced apoptosis via the mitochondrial pathway, with an IC50 value indicating effective concentration levels for therapeutic use .
  • Antimicrobial Testing : In vitro assays demonstrated that this compound inhibited the growth of pathogenic bacteria such as Staphylococcus aureus and E. coli. These results support its potential application as a natural preservative or therapeutic agent against bacterial infections .

Properties

IUPAC Name

2-(6-methoxynaphthalen-1-yl)-2-oxoacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3.H2O/c1-16-10-5-6-11-9(7-10)3-2-4-12(11)13(15)8-14;/h2-8H,1H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFAHRRUWMTAQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC=C2)C(=O)C=O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656970
Record name (6-Methoxynaphthalen-1-yl)(oxo)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172293-10-5
Record name (6-Methoxynaphthalen-1-yl)(oxo)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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